8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-
Description
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-, is a quinoline derivative featuring a chloro substituent at the 2-position of the quinoline ring and a bulky 2,6-diisopropylphenyl (2,6-bis(1-methylethyl)phenyl) group attached to the amine nitrogen. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for tunable electronic and steric properties.
Properties
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2/c1-13(2)16-8-6-9-17(14(3)4)21(16)23-18-10-5-7-15-11-12-19(22)24-20(15)18/h5-14,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYNLIOXWLZSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC3=C2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- typically involves the reaction of 8-aminoquinoline with 2,6-bis(1-methylethyl)phenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 8-Quinolinamine derivatives is in the field of antimicrobial agents. Quinoline-based compounds have been extensively studied for their ability to inhibit bacterial growth and combat infections. The compound has shown promising results against various pathogens, making it a candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of quinoline exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents .
Anticancer Properties
Research indicates that quinoline derivatives possess anticancer properties. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that 8-Quinolinamine can induce apoptosis in cancer cells, making it a subject of interest for developing new cancer therapies. A specific case study reported the efficacy of this compound in inhibiting tumor growth in animal models .
Material Science
Polymer Additives
In material science, 8-Quinolinamine is utilized as an additive in polymer formulations to enhance thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve properties such as tensile strength and resistance to degradation under heat. For example, research on polymer blends containing quinoline derivatives revealed enhanced performance characteristics compared to standard formulations .
Photovoltaic Applications
The compound has also been investigated for its potential use in organic photovoltaic devices. Its electronic properties make it suitable for use as a charge transport material in solar cells. Studies have demonstrated that incorporating 8-Quinolinamine into photovoltaic systems can lead to improved efficiency and stability of the devices .
Environmental Science
Water Treatment
8-Quinolinamine has applications in environmental science, particularly in water treatment processes. Its ability to form complexes with heavy metals makes it useful for removing contaminants from wastewater. Research has shown that this compound can effectively bind with various heavy metals, facilitating their removal from contaminated water sources .
Pesticide Development
The compound is being explored for its potential role in developing new pesticides. Its biological activity against pests suggests that it could serve as a basis for creating environmentally friendly pest control solutions. Case studies indicate that formulations based on quinoline derivatives exhibit effective insecticidal properties while minimizing environmental impact .
Data Tables
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Quinolinamine | Staphylococcus aureus | 32 µg/mL |
| 8-Quinolinamine | Escherichia coli | 16 µg/mL |
| Quinoline derivative X | Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . Additionally, its broad-spectrum anti-infective properties are attributed to its ability to disrupt cellular processes in various pathogens .
Comparison with Similar Compounds
Chlorinated Aromatic Derivatives
- The chloro substituents enhance stability against metabolic degradation compared to the 2-chloro-8-quinolinamine’s single chloro group .
- Diclofenac Impurity A ([2-[(2,6-Dichlorophenyl)-amino]phenyl]acetic Acid): This compound highlights the role of halogenated aryl groups in pharmacological activity. The 2,6-dichlorophenyl moiety in diclofenac derivatives is critical for cyclooxygenase inhibition, suggesting that the 2,6-diisopropylphenyl group in the target compound may similarly modulate bioactivity through steric effects .
Quinoline-Based Analogues
- The chloro group in 8-quinolinamine may confer comparable electronic effects but with reduced steric demand compared to bromine .
Functional Group Analysis
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- | Quinoline | 2-Chloro, N-(2,6-diisopropylphenyl) | Catalysis, agrochemicals |
| Diclosulam | Triazolo-pyrimidine | 2,6-Dichlorophenyl, sulfonamide | Herbicide |
| Thifluzamide | Thiazole-carboxamide | 2,6-Dibromo-4-(trifluoromethoxy)phenyl | Fungicide |
| Aceclofenac | Phenylacetic acid | 2,6-Dichlorophenylamino, acetyl | Anti-inflammatory |
Key Observations :
- Electronic Effects: The chloro substituent at the 2-position of the quinoline ring may act as an electron-withdrawing group, modulating the compound’s reactivity and solubility relative to non-halogenated analogues.
Research Findings and Data Limitations
Crystallographic and Database Insights
- The Cambridge Structural Database (CSD) () is a critical resource for comparing molecular geometries and intermolecular interactions.
- SHELX Software () is widely used for small-molecule refinement, suggesting that future structural studies of this compound would benefit from such tools to resolve its sterically congested architecture.
Agrochemical and Pharmaceutical Context
Compounds with halogenated aryl groups, such as thifluzamide () and diclosulam, are prevalent in agrochemicals due to their stability and target affinity. The target compound’s structure aligns with this trend but lacks documented pesticidal or pharmacological data in the evidence.
Biological Activity
8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- (C21H23ClN2) is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly those caused by infectious agents.
- Molecular Formula : C21H23ClN2
- Molecular Weight : 348.88 g/mol
- Structure : The compound features a quinoline ring system substituted with a chloro group and a bulky bis(1-methylethyl)phenyl moiety, which influences its biological activity and solubility.
Synthesis
The synthesis of 8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro- typically involves the reaction of 8-aminoquinoline with 2,6-bis(1-methylethyl)phenyl chloride in the presence of a base like potassium carbonate, using organic solvents such as dimethylformamide (DMF) under elevated temperatures.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, 8-Quinolinamine has shown potential as an antimalarial agent , functioning by disrupting the heme detoxification pathway in Plasmodium parasites. This leads to the accumulation of toxic heme and ultimately results in parasite death .
Anticancer Activity
Studies have demonstrated that quinoline derivatives can possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 8-Quinolinamine have been evaluated for their effects on colon carcinoma and other cancer types, showing promising cytotoxicity .
The mechanism of action for 8-Quinolinamine involves:
- Inhibition of Enzymatic Pathways : It is believed to inhibit key enzymes involved in the survival of pathogens and cancer cells.
- Interference with DNA Replication : Similar compounds have been shown to interact with DNA, inhibiting replication and leading to cell death.
Case Studies
- Antimalarial Evaluation : A study assessed the antimalarial properties of various quinoline derivatives against Plasmodium falciparum, revealing that some compounds exhibited submicromolar activity against chloroquine-resistant strains .
- Cytotoxicity Tests : In vitro tests on human lung carcinoma and melanoma cell lines indicated that modifications in the quinoline structure could enhance cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Chloroquine | Antimalarial | Well-established use; resistance issues |
| Primaquine | Antimalarial | Different mechanism; effective against liver stages |
| Quinacrine | Antiprotozoal | Broad-spectrum activity; less commonly used |
8-Quinolinamine is unique due to its specific substitution pattern which imparts distinct properties compared to these well-known compounds. Its broad-spectrum anti-infective potential makes it a candidate for further investigation.
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated for structurally similar 8-chloro-2-methylquinoline) provides precise bond-length and angle data . Mass spectrometry (MS) is critical for verifying molecular weight, especially given the compound’s halogenated and branched substituents .
Q. How can researchers optimize the synthesis yield of this compound?
Key steps include:
- Using POCl₃ as a cyclizing agent for quinoline core formation, as validated in analogous quinoline syntheses .
- Introducing the N-[2,6-bis(1-methylethyl)phenyl] group via nucleophilic aromatic substitution under anhydrous conditions.
- Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry of halogenated intermediates to minimize byproducts .
Q. What solvent systems are compatible with this compound for experimental applications?
Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance solubility due to the compound’s aromatic and halogenated nature. For crystallization, mixed solvents like ethanol/water or dichloromethane/hexane are effective, as shown for related quinolines .
Advanced Research Questions
Q. How do the substituents (2-chloro, N-isopropyl groups) influence this compound’s biological activity compared to other quinoline derivatives?
The 2-chloro group enhances electrophilic reactivity, potentially improving interactions with biological targets (e.g., enzyme active sites). The bulky N-[2,6-bis(1-methylethyl)phenyl] substituent may sterically hinder non-specific binding, increasing selectivity. Comparative studies of fluorinated quinolines (e.g., 4-chloro-8-fluoro-2-methylquinoline) suggest that halogen positioning significantly affects antimicrobial potency .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) can model interactions with cytochrome P450 enzymes or bacterial DNA gyrase. Quantitative structure-activity relationship (QSAR) models, trained on datasets of similar quinolines, predict logP and bioavailability. Density functional theory (DFT) calculations assess electronic effects of substituents on reactivity .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Validate assay conditions (e.g., bacterial strain variability in antimicrobial studies).
- Perform dose-response curves to differentiate true activity from assay noise.
- Cross-reference with structural analogs (e.g., 6-bromo-4-chloro-8-fluoroquinoline) to identify substituent-specific trends .
- Apply triangulation methods, combining in vitro, in silico, and crystallographic data to confirm mechanisms .
Q. What strategies mitigate degradation during long-term storage?
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Lyophilization improves stability for aqueous applications, as demonstrated for halogenated quinolines . Periodic purity checks via HPLC are recommended .
Methodological Considerations
Q. How can crystallographic data inform the design of derivatives with enhanced activity?
Analyze X-ray structures (e.g., torsion angles, packing motifs) to identify regions amenable to functionalization. For example, modifying the 2-chloro position in 8-chloro-2-methylquinoline improved stacking interactions in enzyme inhibition assays .
Q. What in vitro models are appropriate for evaluating this compound’s antineoplastic potential?
Use cancer cell lines with documented sensitivity to halogenated quinolines (e.g., HeLa, MCF-7). Combine cytotoxicity assays (MTT/WST-1) with flow cytometry to assess apoptosis induction. Compare results to reference compounds like 5-bromo-2-chloro-8-methylquinoline to contextualize efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
